molecular formula C13H19N B12070631 N-cyclobutyl-2-(propan-2-yl)aniline

N-cyclobutyl-2-(propan-2-yl)aniline

Cat. No.: B12070631
M. Wt: 189.30 g/mol
InChI Key: JKOFURTUVJIFMH-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-(propan-2-yl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclobutyl group, and the hydrogen atom on the benzene ring is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with 2-bromo-1-(propan-2-yl)benzene under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the bromine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-cyclobutyl-2-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-3-(propan-2-yl)aniline: A similar compound with the isopropyl group on the 3-position of the benzene ring.

    N-cyclobutyl-2-(methyl)aniline: A derivative with a methyl group instead of an isopropyl group.

    N-cyclobutyl-2-(ethyl)aniline: A derivative with an ethyl group instead of an isopropyl group.

Uniqueness

N-cyclobutyl-2-(propan-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclobutyl group and the isopropyl group provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-cyclobutyl-2-propan-2-ylaniline

InChI

InChI=1S/C13H19N/c1-10(2)12-8-3-4-9-13(12)14-11-6-5-7-11/h3-4,8-11,14H,5-7H2,1-2H3

InChI Key

JKOFURTUVJIFMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2CCC2

Origin of Product

United States

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